N-(thiadiazol-4-ylmethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Description
N-(thiadiazol-4-ylmethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine is a heterocyclic compound that features a thiadiazole ring and an indazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(thiadiazol-4-ylmethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-2-7-4-12-14-10(7)9(3-1)11-5-8-6-16-15-13-8/h4,6,9,11H,1-3,5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMULHKPHDYVNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NN2)NCC3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiadiazol-4-ylmethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine typically involves the formation of the thiadiazole ring followed by its attachment to the indazole moiety. One common method involves the reaction of a hydrazine derivative with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride . The resulting thiadiazole intermediate is then reacted with an indazole derivative under suitable conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(thiadiazol-4-ylmethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the thiadiazole ring.
Scientific Research Applications
N-(thiadiazol-4-ylmethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(thiadiazol-4-ylmethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The indazole ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Indazole derivatives: Compounds with the indazole ring that have been studied for their medicinal properties.
Uniqueness
N-(thiadiazol-4-ylmethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine is unique due to the combination of the thiadiazole and indazole rings, which may result in synergistic effects and enhanced biological activity compared to compounds with only one of these rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
